molecular formula C6H10NNaO3S2 B12668582 Sodium 3-((2-cyanoethyl)thio)propanesulphonate CAS No. 61020-15-3

Sodium 3-((2-cyanoethyl)thio)propanesulphonate

Cat. No.: B12668582
CAS No.: 61020-15-3
M. Wt: 231.3 g/mol
InChI Key: OGVXQSYXEREMAN-UHFFFAOYSA-M
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Description

Sodium 3-((2-cyanoethyl)thio)propanesulphonate is a chemical compound with the molecular formula C6H10NO3S2Na. It is known for its unique chemical properties and is used in various scientific and industrial applications. This compound is characterized by the presence of a cyanoethyl group attached to a thioether linkage, which is further connected to a propanesulphonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-((2-cyanoethyl)thio)propanesulphonate typically involves the reaction of 3-mercaptopropanesulphonic acid with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, where the thiol group of 3-mercaptopropanesulphonic acid attacks the electrophilic carbon of acrylonitrile, forming the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the reactants. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-((2-cyanoethyl)thio)propanesulphonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thioethers.

Scientific Research Applications

Sodium 3-((2-cyanoethyl)thio)propanesulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the manufacture of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 3-((2-cyanoethyl)thio)propanesulphonate involves its interaction with specific molecular targets. The cyanoethyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. The thioether linkage provides stability to the compound, allowing it to participate in various chemical reactions. The propanesulphonate group enhances the solubility of the compound in aqueous solutions, facilitating its use in different applications.

Comparison with Similar Compounds

Similar Compounds

    Sodium 3-mercaptopropanesulphonate: Lacks the cyanoethyl group, making it less versatile in certain reactions.

    Sodium 2-((2-cyanoethyl)thio)ethanesulphonate: Similar structure but with a shorter carbon chain, affecting its reactivity and solubility.

    Sodium 3-((2-hydroxyethyl)thio)propanesulphonate: Contains a hydroxyethyl group instead of a cyanoethyl group, leading to different chemical properties.

Uniqueness

Sodium 3-((2-cyanoethyl)thio)propanesulphonate is unique due to the presence of the cyanoethyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations. Its combination of functional groups makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

61020-15-3

Molecular Formula

C6H10NNaO3S2

Molecular Weight

231.3 g/mol

IUPAC Name

sodium;3-(2-cyanoethylsulfanyl)propane-1-sulfonate

InChI

InChI=1S/C6H11NO3S2.Na/c7-3-1-4-11-5-2-6-12(8,9)10;/h1-2,4-6H2,(H,8,9,10);/q;+1/p-1

InChI Key

OGVXQSYXEREMAN-UHFFFAOYSA-M

Canonical SMILES

C(CSCCC#N)CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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